molecular formula C14H19NO B7472425 N-cyclopentyl-2,3-dimethylbenzamide

N-cyclopentyl-2,3-dimethylbenzamide

Cat. No.: B7472425
M. Wt: 217.31 g/mol
InChI Key: LHCDYKNVQFBCLG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-cyclopentyl-2,3-dimethylbenzamide involves the reaction of 2,3-dimethylbenzoic acid with cyclopentylamine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

    Industrial Production Methods: Industrial production of this compound may involve similar amidation reactions but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-2,3-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amide nitrogen can be replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry:

    Catalysis: N-cyclopentyl-2,3-dimethylbenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Protein Binding Studies: It can be used to study protein-ligand interactions, providing insights into molecular recognition and binding affinity.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may be utilized in the formulation of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism by which N-cyclopentyl-2,3-dimethylbenzamide exerts its effects depends on its specific application. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.

Comparison with Similar Compounds

  • N-cyclopentyl-2,5-dimethylbenzamide
  • N-cyclopentyl-3,5-dimethylbenzamide
  • N-cyclopentyl-4-methylbenzamide

Comparison:

  • Structural Differences: The position of the methyl groups on the benzene ring can significantly affect the compound’s chemical properties and reactivity. For example, N-cyclopentyl-2,5-dimethylbenzamide has methyl groups at the 2 and 5 positions, which may lead to different steric and electronic effects compared to N-cyclopentyl-2,3-dimethylbenzamide.
  • Reactivity: The reactivity of these compounds in various chemical reactions can differ based on the position of the substituents. This can influence their suitability for specific applications in synthesis and catalysis.
  • Applications: While all these compounds may have similar applications in chemistry and biology, their specific uses can vary based on their unique properties. For instance, one compound may be more effective as an enzyme inhibitor, while another may be better suited for material science applications.

Properties

IUPAC Name

N-cyclopentyl-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-6-5-9-13(11(10)2)14(16)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCDYKNVQFBCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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